

Comparative Analysis of the Biological Activities of Methyl 12-aminododecanoate Hydrochloride Derivatives

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Compound of Interest

Compound Name: Methyl 12-aminododecanoate hydrochloride

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This guide provides an objective comparison of the biological activities of various derivatives of **Methyl 12-aminododecanoate hydrochloride**. The information presented is compiled from preclinical research and aims to assist in the evaluation of these compounds for potential therapeutic applications. The data summarized herein focuses on anticancer and antimicrobial properties, highlighting structure-activity relationships where available.

Anticancer Activity

Derivatives of long-chain amino acid esters, including those of 12-aminododecanoic acid, have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different N-acyl and N-aryl/heteroaryl groups to the core structure of Methyl 12-aminododecanoate can significantly modulate its anticancer potential.

Cytotoxicity Data

The following table summarizes the available *in vitro* cytotoxicity data (IC50 values) for selected derivatives against different human cancer cell lines.

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
1	N-(2-chloroethyl-N'-nitrosocarbamoyl)-valine methyl ester	L1210 Murine Leukemia	1.5 (μg/mL)	[1]
2	N-(2-chloroethyl-N'-nitrosocarbamoyl)-phenylalanine methyl ester	L1210 Murine Leukemia	3.0 (μg/mL)	[1]
3	N-heteroaryl enamino amide 2b	AGS (Gastric)	41.10	[2]
4	N-heteroaryl enamino amide 2b	MCF-7 (Breast)	75.69	[2]

Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights

Studies on related long-chain amino acid ester derivatives suggest that the nature of the N-substituent plays a crucial role in determining cytotoxic activity. For instance, the introduction of N-nitrosocarbamoyl groups has been shown to impart significant anticancer activity against leukemia cell lines.^[1] Furthermore, research on N-heteroaryl enamino amides indicates that the type of heterocyclic ring and its substitution pattern can influence cytotoxicity against gastric and breast cancer cells.^[2]

Antimicrobial Activity

Cationic amphiphilic molecules derived from long-chain amino acids are known to possess antimicrobial properties. These compounds typically interact with and disrupt bacterial cell membranes. The modification of Methyl 12-aminododecanoate to introduce cationic groups and modulate hydrophobicity can lead to potent antimicrobial agents.

Antimicrobial Susceptibility Data

Currently, there is a lack of publicly available, direct comparative studies on a series of **Methyl 12-aminododecanoate hydrochloride** derivatives that provide Minimum Inhibitory Concentration (MIC) values against a standardized panel of microbes. However, related compounds have shown activity. For example, N,N-Dimethyl-1-methyldodecylamine oxide, a derivative of a 12-carbon chain amine, has been shown to inhibit the growth of bacteria, yeast, and filamentous fungi.^[3]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.

Cell Viability (MTT) Assay for Cytotoxicity

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of **Methyl 12-aminododecanoate hydrochloride**) and a vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

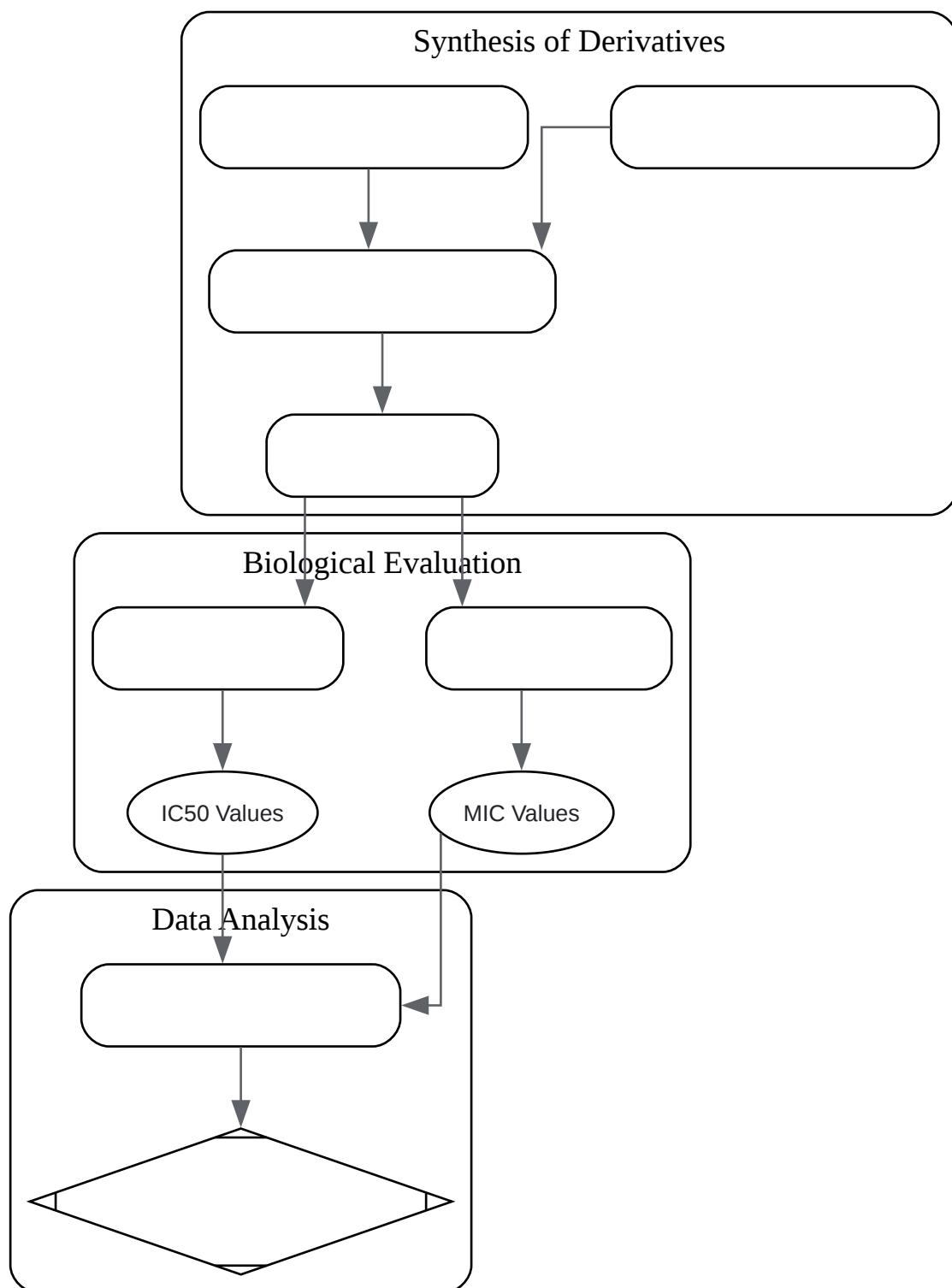
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of **Methyl 12-aminododecanoate hydrochloride** derivatives.

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Caption: Workflow for Synthesis and Evaluation of Derivatives.

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